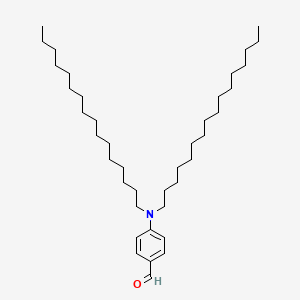

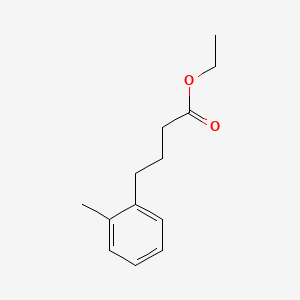

![molecular formula C12H7N3O2 B595600 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-85-2](/img/structure/B595600.png)

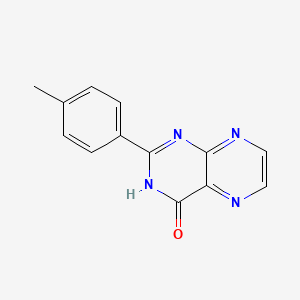

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

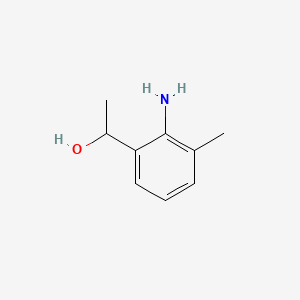

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a tricyclic heteroaromatic molecule . It is a reddish-brown crystalline solid . This compound is considered to be an important chemical scaffold of various physiological significance and pharmaceutical utility .

Synthesis Analysis

The synthesis of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The process involves initial protonation of the orthoester and loss of ethanol to afford the stabilized carbocation .Molecular Structure Analysis

The molecular structure of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one has been characterized by infrared (IR), H1nuclear magnetic resonance (NMR) and mass spectra (m/z) and elemental analysis . The vibrational wavenumbers of the title compound have been computed using the Hartree-Fock and B3LYP levels of theory using 6-31G* basis set .Chemical Reactions Analysis

The chemical reactions of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one involve the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . Not all of the substrates were successful in yielding the target heterocycles as some of the reactions failed to undergo the final elimination .Physical And Chemical Properties Analysis

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a reddish-brown crystalline solid . The vibrational wavenumbers of the title compound have been computed using the Hartree-Fock and B3LYP levels of theory using 6-31G* basis set .Wissenschaftliche Forschungsanwendungen

Fragmentation Behavior Study : Hu, Tai, Wan, and Pan (2009) investigated the fragmentation behavior of similar compounds, providing insights into their chemical properties, which can be crucial for high-throughput screening in combinatorial chemistry (Hu, Tai, Wan, & Pan, 2009).

Structural Analysis and Hydrogen Bonding : Castillo, Abonía, Cobo, and Glidewell (2009) studied the hydrogen-bonded structures of related compounds, enhancing understanding of their molecular interactions, which is significant for designing compounds with specific properties (Castillo, Abonía, Cobo, & Glidewell, 2009).

Synthesis and Crystal Structure : Zheng, Zhao, and Liu (2012) focused on synthesizing a series of related compounds and analyzing their crystal structure, a fundamental step in the development of new pharmaceuticals or materials (Zheng, Zhao, & Liu, 2012).

Synthesis of Derivatives : Akbas and Aslanoğlu (2006) prepared various derivatives of related compounds, contributing to the diversity of substances available for pharmacological or material science applications (Akbas & Aslanoğlu, 2006).

Pharmacological Applications : Mahmoud, El-Bordany, and Elsayed (2017) evaluated the antioxidant and anticancer activities of synthesized compounds, indicating potential therapeutic applications (Mahmoud, El-Bordany, & Elsayed, 2017).

Anti-inflammatory Studies : Daidone, Bajardi, Roccaro, Raffa, Caruso, Cutuli, and Di Pietro (1991) synthesized and tested compounds for their analgesic and anti-inflammatory activities, showing their potential in medicinal chemistry (Daidone et al., 1991).

Novel Synthesis Methods : Keykha, Fadaeian, Hassanabadi, and Ghasemzadeh (2020) reported an efficient method for synthesizing biologically active products, contributing to the development of new pharmaceuticals (Keykha, Fadaeian, Hassanabadi, & Ghasemzadeh, 2020).

Copper-Catalyzed Synthesis : Munusamy, Venkatesan, and Sathiyanarayanan (2015) developed a copper-catalyzed synthesis method, highlighting advancements in chemical synthesis techniques (Munusamy, Venkatesan, & Sathiyanarayanan, 2015).

Anticancer Activity : Abdellatif, Abdelall, Abdelgawad, Ahmed, and Bakr (2014) tested new compounds for their antitumor activity, underscoring the importance of these compounds in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Zukünftige Richtungen

The future directions for the study of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one could include further investigation into its mechanism of action, potential therapeutic applications, and safety profile. Given its demonstrated biological activities, it may be useful as a potential resource for the discovery of anti-tumor compounds .

Eigenschaften

IUPAC Name |

2-phenylpyrazino[2,3-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2/c16-12-9-10(14-7-6-13-9)15-11(17-12)8-4-2-1-3-5-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGHFPKUUKZAPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704568 |

Source

|

| Record name | 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |

CAS RN |

155513-85-2 |

Source

|

| Record name | 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B595529.png)

![7-Chloro-3-methylisoxazolo[4,5-d]pyrimidine](/img/structure/B595535.png)